molecular formula C14H23NO4 B13026613 1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid

1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid

Cat. No.: B13026613
M. Wt: 269.34 g/mol
InChI Key: LAYGGEWNMOJIJC-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid is a versatile organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The spirocyclic framework provides rigidity and stability, making it an attractive scaffold for various chemical and biological applications.

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the BOC Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides to introduce new substituents.

    Deprotection: The BOC protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a valuable building block in organic synthesis, enabling the construction of complex molecules with spirocyclic frameworks.

    Biology: It is used in the development of bioactive molecules and pharmaceuticals due to its stability and unique structural features.

    Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug candidates.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid involves its ability to act as a protecting group for amines. The BOC group is introduced to protect the amine functionality during synthetic transformations and can be selectively removed under acidic conditions. This allows for the stepwise construction of complex molecules without interference from reactive amine groups .

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic framework and the presence of the BOC protecting group, which provides stability and versatility in various synthetic applications.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-9-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-5-8-14(15)7-4-6-10(14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)

InChI Key

LAYGGEWNMOJIJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCC2C(=O)O

Origin of Product

United States

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